

Animal Models for Studying RBM10 Function In Vivo: Application Notes and Protocols

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Introduction

RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing, a fundamental process for generating proteomic diversity from a limited number of genes. Dysregulation of RBM10 function has been implicated in various human diseases, including the X-linked developmental disorder TARP (Talipes equinovarus, Atrial septal defect, Robin sequence, and Persistent left superior vena cava) syndrome and several types of cancer, such as lung and thyroid cancer.[1][2][3] Understanding the in vivo functions of RBM10 is therefore crucial for elucidating disease mechanisms and developing novel therapeutic strategies. This document provides a comprehensive overview of the animal models available for studying RBM10, with a primary focus on mouse models, and includes detailed protocols for their generation, characterization, and experimental use.

Animal Models for RBM10 Research

While the mouse remains the most extensively characterized animal model for in vivo studies of RBM10 function, other model organisms offer potential for complementary research.

Mouse Models (*Mus musculus*)

Constitutive and conditional knockout mouse models have been instrumental in dissecting the physiological and pathological roles of RBM10. Given that RBM10 is located on the X

chromosome, male mice (XY) will exhibit a complete loss of function, while heterozygous females (XX) can be used to study the effects of mosaicism due to random X-inactivation.

- **Constitutive Knockout (KO) Models:** These models, where the *Rbm10* gene is inactivated in all cells, have demonstrated that complete loss of RBM10 is embryonic lethal in males, mirroring the severity of TARP syndrome in humans.^[1] This highlights the essential role of RBM10 in embryonic development.
- **Conditional Knockout (cKO) Models:** To overcome embryonic lethality and to study the function of RBM10 in specific tissues or at particular developmental stages, conditional knockout models are employed. These models typically utilize the Cre-LoxP system, where the *Rbm10* gene is flanked by LoxP sites (*Rbm10*^{flox}). Crossing these mice with strains expressing Cre recombinase under the control of a tissue-specific or inducible promoter allows for targeted deletion of RBM10.

Other Potential Animal Models

- **Drosophila melanogaster (Fruit Fly):** The fruit fly presents a powerful system for genetic studies. The gene CG4896 has been identified as a putative ortholog of human RBM10. While functional studies on this specific gene are currently limited, *Drosophila* offers a promising avenue for high-throughput genetic screens to identify modifiers of RBM10 function and for studying the fundamental aspects of its role in development.
- **Danio rerio (Zebrafish):** The zebrafish model is well-suited for in vivo imaging of developmental processes due to its external fertilization and transparent embryos. Although a direct ortholog of RBM10 with extensive functional characterization has not yet been reported in zebrafish, its utility in modeling developmental disorders makes it a potentially valuable tool for future investigations into the role of RBM10 in embryogenesis.

Data Presentation: Phenotypes of RBM10 Loss-of-Function Mouse Models

The following tables summarize the key phenotypic and molecular changes observed in various RBM10 loss-of-function mouse models.

Table 1: Developmental Phenotypes in RBM10 Knockout Mice

Phenotype Category	Observation in RBM10 KO/cKO Mice	Human Disease Correlation
Viability	Embryonic lethality in constitutive male knockouts.	TARP Syndrome (often lethal in males)
Craniofacial	Cleft palate, micrognathia (small jaw).	Robin sequence in TARP Syndrome[1]
Cardiac	Atrial septal defects.	Atrial septal defects in TARP Syndrome[1]
Skeletal	Limb abnormalities.	Talipes equinovarus (clubfoot) in TARP Syndrome.[1]
Cellular	Reduced proliferation and altered differentiation of embryonic stem cells.[1][4][5]	Developmental delays.

Table 2: Cancer-Related Phenotypes in RBM10 Conditional Knockout Mice

Cancer Type	Genetic Context	Phenotype upon RBM10 Deletion
Thyroid Cancer	HrasG12V background	Increased tumor growth and metastasis.[6][7]
Lung Adenocarcinoma	EGFR-driven models	Promotion of tumor development.

Table 3: Molecular Phenotypes of RBM10 Deficiency

Molecular Process	Key Findings in RBM10 Deficient Models
Alternative Splicing	Widespread changes in cassette exon inclusion, particularly affecting genes involved in cell adhesion, cytoskeletal organization, and signaling. [1] [7]
Signaling Pathways	- Notch Signaling: Upregulation due to altered splicing of Numb. [1] [3] - RAC1 Signaling: Increased RAC1-GTP levels, leading to enhanced cell motility and invasion. [6] [7] - p53 Pathway: RBM10 can stabilize p53. [2] - AKT/CREB Pathway: RBM10 can inhibit this pro-proliferative pathway. [2]
Key Splicing Targets	Numb, Vcl, Tnc, Cd44, Epn1, Lef1 [1] [7]

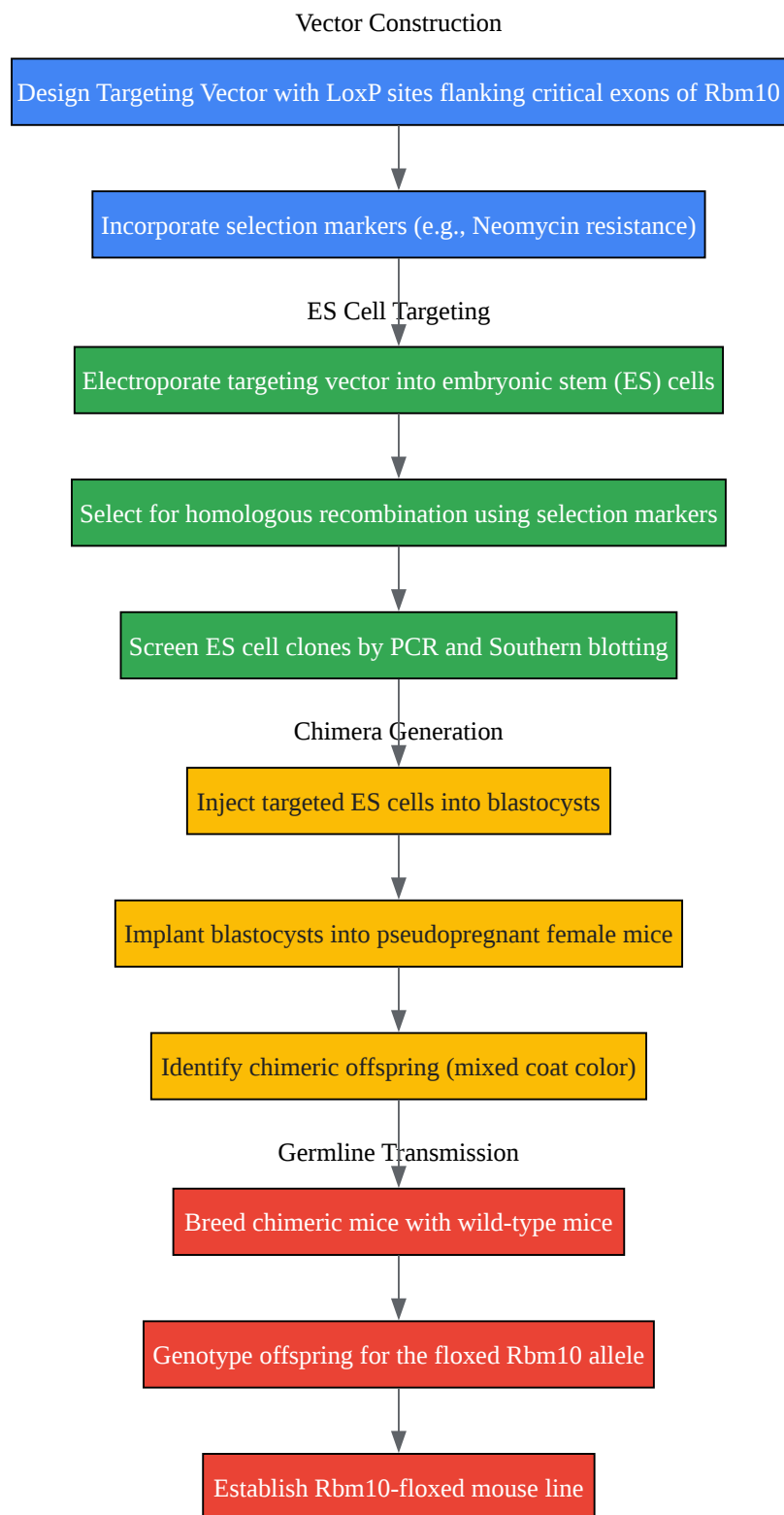
Experimental Protocols

This section provides detailed methodologies for key experiments to study RBM10 function using mouse models.

Protocol 1: Generation of a Conditional Rbm10 Knockout Mouse Line

This protocol outlines the general steps for creating a mouse line with a floxed Rbm10 allele, which can then be bred with Cre-driver lines for conditional knockout studies.

Workflow for Generating Conditional Knockout Mice



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Caption: Workflow for generating conditional RBM10 knockout mice.

Methodology:

- Design and Construction of the Targeting Vector:
 - Identify critical exons of the Rbm10 gene. Disruption of these exons should lead to a loss of function.
 - Use recombinant DNA technology to construct a targeting vector containing:
 - Homology arms (5' and 3') corresponding to the genomic sequences flanking the target exons.
 - Two LoxP sites flanking the critical exons.
 - A positive selection cassette (e.g., neomycin resistance gene, neo) for selecting successfully transfected cells. This cassette should also be flanked by FRT sites for later removal by Flp recombinase if desired.
 - A negative selection cassette (e.g., diphtheria toxin A, DTA) outside the homology arms to select against non-homologous recombination events.
- ES Cell Culture and Transfection:
 - Culture mouse embryonic stem (ES) cells from a suitable background strain (e.g., C57BL/6) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate growth factors.
 - Linearize the targeting vector and introduce it into the ES cells via electroporation.
- Selection and Screening of Targeted ES Cell Clones:
 - Culture the electroporated ES cells in the presence of the positive selection agent (e.g., G418 for the neo cassette).
 - Expand resistant colonies and screen for homologous recombination by PCR using primers that amplify across the junction of the integrated vector and the genomic DNA.

- Confirm correct targeting and single integration of the vector by Southern blot analysis using probes external to the targeting construct.
- Generation of Chimeric Mice:
 - Inject the correctly targeted ES cells into blastocysts from a donor mouse of a different coat color (e.g., inject C57BL/6 ES cells into BALB/c blastocysts).
 - Surgically transfer the injected blastocysts into the uterus of pseudopregnant surrogate mothers.
 - Identify chimeric offspring by their mixed coat color.
- Germline Transmission and Establishment of the Floxed Line:
 - Breed male chimeras with wild-type females.
 - Genotype the offspring by PCR to identify those that have inherited the floxed Rbm10 allele.
 - Interbreed the heterozygous mice to establish a homozygous Rbm10^{flox/flox} (females) or Rbm10^{flox/Y} (males) mouse line.

Protocol 2: Phenotypic Analysis of Rbm10 Conditional Knockout Mice

Methodology:

- Breeding and Genotyping:
 - Cross Rbm10^{flox} mice with a Cre-driver line appropriate for the research question (e.g., a ubiquitously expressed Cre for systemic knockout in adults, or a tissue-specific Cre like Pax-Cre for limb and craniofacial development).
 - Set up timed pregnancies to collect embryos at specific developmental stages.
 - Genotype all embryos or pups by PCR using primers specific for the floxed allele, the wild-type allele, and the Cre transgene.

- Gross Morphological Analysis:
 - Examine embryos and pups for gross developmental abnormalities, including craniofacial defects (cleft palate, micrognathia), limb malformations, and cardiac defects.
 - Measure body weight and size at various time points.
- Histological Analysis:
 - Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.
 - Perform Hematoxylin and Eosin (H&E) staining to examine tissue architecture and cellular morphology.
 - Use specific immunohistochemistry (IHC) or immunofluorescence (IF) to detect changes in protein expression and localization (e.g., markers for cell proliferation like Ki67, or apoptosis like cleaved Caspase-3).
- Behavioral Analysis (for viable models):
 - Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive abilities, which can be indicative of developmental delays or neurological deficits.

Protocol 3: Analysis of Alternative Splicing

Methodology:

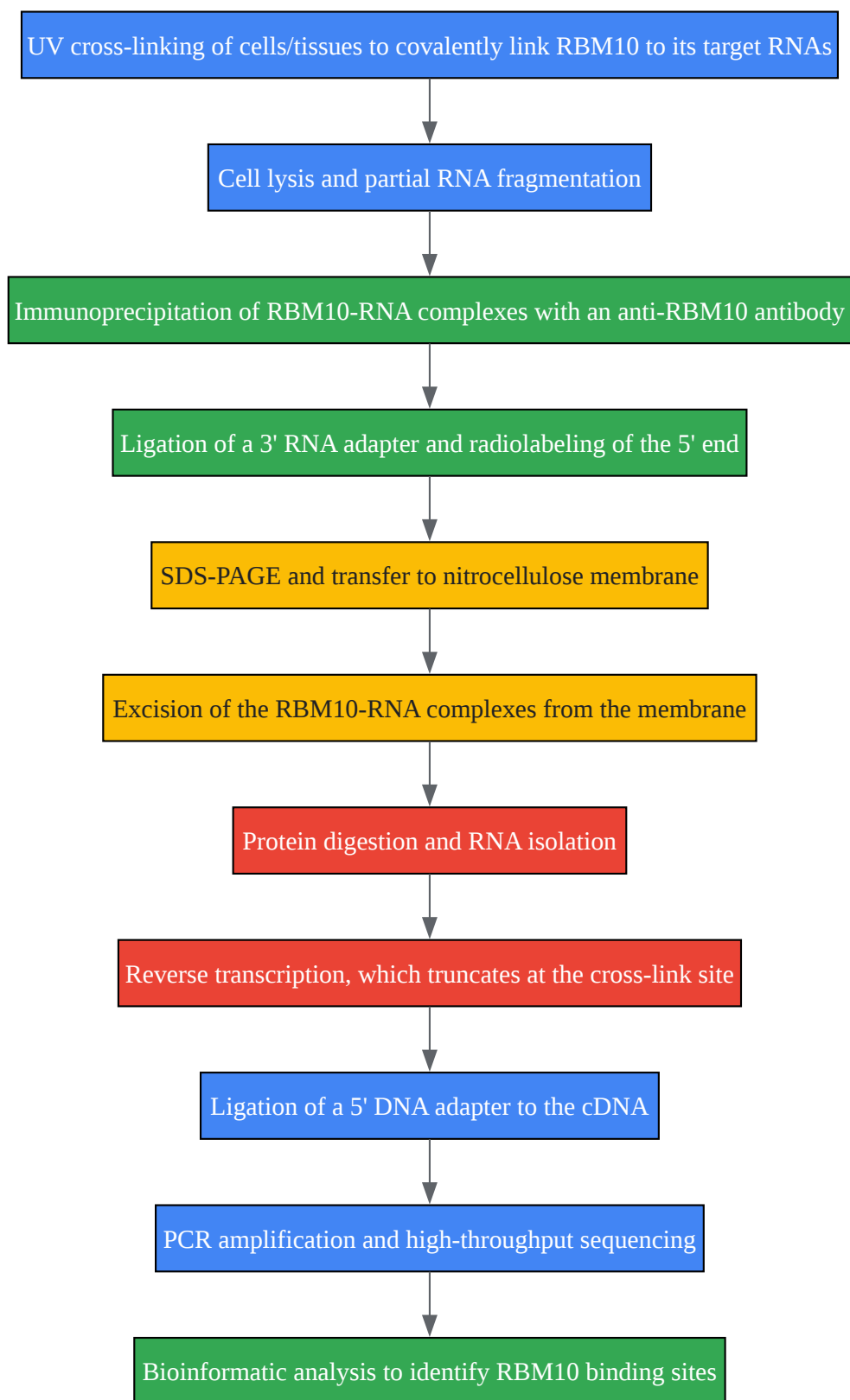
- RNA Isolation and RT-PCR:
 - Isolate total RNA from tissues of interest from Rbm10 cKO and control mice.
 - Perform reverse transcription to generate cDNA.
 - Design primers flanking the alternatively spliced exon of a target gene (e.g., Numb).
 - Amplify the region by PCR and analyze the products on an agarose gel. The relative intensity of the bands corresponding to the inclusion and exclusion isoforms can be quantified.

- RNA-Sequencing (RNA-Seq):
 - For a global analysis of splicing changes, perform high-throughput RNA sequencing on RNA isolated from cKO and control tissues.
 - Use bioinformatics tools (e.g., rMATS, MAJIQ) to identify and quantify differential alternative splicing events between the two groups.

Protocol 4: iCLIP (individual-nucleotide resolution Cross-Linking and Immunoprecipitation)

This protocol is used to identify the specific RNA sequences that RBM10 binds to in vivo.

iCLIP Experimental Workflow



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Caption: iCLIP experimental workflow for identifying RBM10 binding sites.

Methodology:

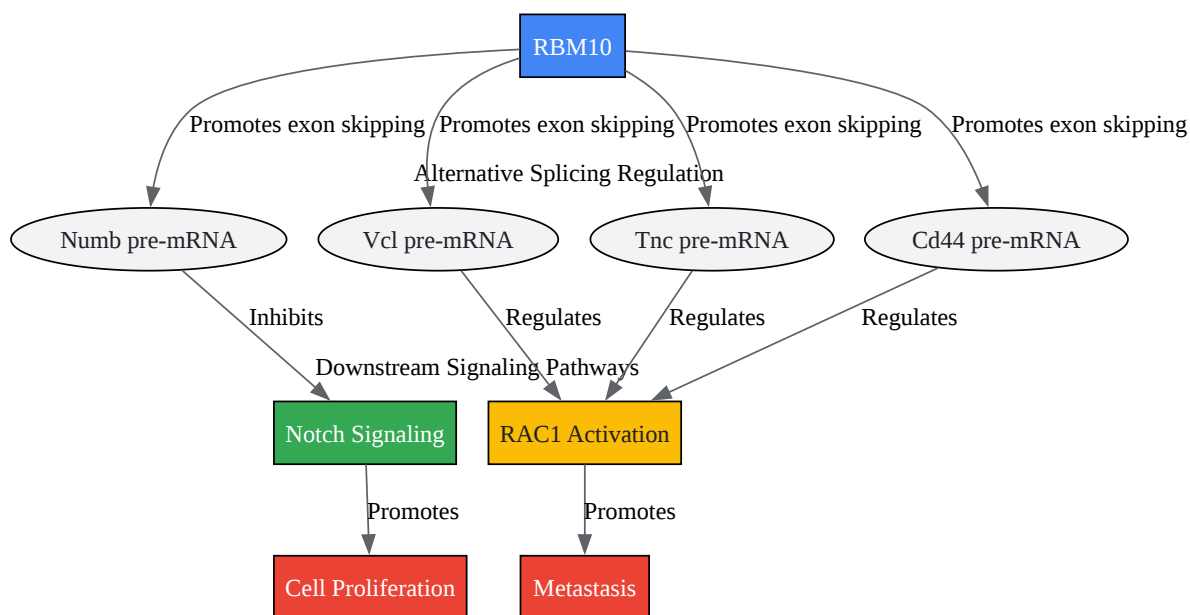
- UV Cross-linking and Cell Lysis:
 - Irradiate cultured cells or dissected tissues with UV light to induce covalent cross-links between RBM10 and its bound RNA molecules.
 - Lyse the cells or tissues and treat with a low concentration of RNase to partially fragment the RNA.
- Immunoprecipitation:
 - Incubate the lysate with an antibody specific for RBM10 to immunoprecipitate the RBM10-RNA complexes.
- RNA End-Processing and Library Preparation:
 - Ligate an RNA adapter to the 3' end of the RNA fragments.
 - Radioactively label the 5' end of the RNA.
 - Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.
 - Excise the membrane region corresponding to the size of the RBM10-RNA complexes.
 - Digest the protein with proteinase K to release the RNA.
 - Perform reverse transcription. The reverse transcriptase will stall and fall off at the site of the cross-linked amino acid, resulting in a cDNA that is truncated at the binding site.
 - Circularize the cDNA and then linearize it to place the cross-link site at the beginning of the sequence.
 - PCR amplify the cDNA library.
- Sequencing and Analysis:

- Perform high-throughput sequencing of the cDNA library.
- Map the sequencing reads to the genome to identify the precise binding sites of RBM10.

Signaling Pathways and Logical Relationships

Loss of RBM10 function impacts several key signaling pathways, primarily through its role in regulating the alternative splicing of pathway components.

RBM10-Mediated Regulation of Alternative Splicing and Downstream Signaling



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Caption: RBM10 regulates key signaling pathways through alternative splicing.

This diagram illustrates how RBM10, by promoting the skipping of specific exons in target pre-mRNAs like Numb, Vcl, Tnc, and Cd44, influences downstream signaling pathways such as Notch and RAC1, thereby impacting cellular processes like proliferation and metastasis.[1][3][6][7]

Conclusion

Animal models, particularly genetically engineered mouse models, are indispensable tools for investigating the complex in vivo functions of RBM10. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at further unraveling the roles of RBM10 in development, disease, and as a potential therapeutic target. The continued development and characterization of these models will undoubtedly provide deeper insights into the intricate network of RNA regulation and its impact on human health.

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